An In-Depth Technical Guide to the Basic Properties of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride
An In-Depth Technical Guide to the Basic Properties of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride
This guide provides a comprehensive technical overview of the core physicochemical and basic properties of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (also known as L-3-Pyridylalanine dihydrochloride). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical applications, offering field-proven insights into the handling and characterization of this versatile non-canonical amino acid.
Introduction and Compound Profile
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid is a non-proteinogenic α-amino acid structurally related to phenylalanine, where a pyridyl ring replaces the phenyl group. Its incorporation into peptides and small molecules is a key strategy in medicinal chemistry to introduce a basic center, modulate solubility, and create novel interactions with biological targets. The dihydrochloride salt form enhances stability and solubility, making it a preferred format for research and development.[1] This guide focuses on the fundamental basicity of the molecule, a critical parameter influencing its behavior in biological systems and synthetic protocols.
This compound serves as a crucial building block in pharmaceutical development, particularly in neuroscience research and the synthesis of novel therapeutic agents targeting neurological disorders.[1][2]
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride | |
| Common Synonyms | 3-(3-Pyridyl)-L-alanine dihydrochloride, L-3-Pyridylalanine 2HCl | |
| CAS Number | 93960-20-4 | [3] |
| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | |
| Molecular Weight | 239.10 g/mol | |
| Appearance | White to almost white crystalline powder | [3] |
The Chemistry of Basicity: A Triprotic System
The defining characteristic of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid is its nature as a triprotic acid, possessing three distinct ionizable groups: the α-carboxylic acid, the α-amino group, and the pyridyl nitrogen in the side chain. The basicity of the molecule is therefore described by a set of three dissociation constants (pKa values).
While experimentally determined values for this specific molecule are not readily found in compiled databases, highly accurate estimations can be made from structurally analogous compounds. This approach provides a robust framework for predicting the molecule's behavior across a range of pH conditions.
Estimated Dissociation Constants (pKa)
The pKa values dictate the protonation state of each functional group at a given pH.
| Ionizable Group | Estimated pKa | Analogous Compound & Rationale | Source(s) |
| α-Carboxylic Acid (pKa₁) | ~2.3 | The electron-withdrawing effect of the adjacent α-ammonium group lowers the pKa relative to a simple carboxylic acid. This value is analogous to the carboxyl pKa of Alanine. | [4] |
| Pyridine Nitrogen (pKa₂) | ~5.2 | The pyridinium ion is aromatic and its basicity is well-established. This value is based directly on the pKa of the pyridinium ion. | [1][5] |
| α-Ammonium (pKa₃) | ~9.7 | The basicity of the α-amino group is standard for most α-amino acids. This value is analogous to the ammonium pKa of Alanine. | [6][7] |
Protonation States and Species Distribution
The charge of the molecule is highly dependent on the solution's pH. As a dihydrochloride salt, the compound dissolves to yield the fully protonated species (+2 charge). Titrating with a base will sequentially deprotonate the three groups.
Caption: Protonation equilibria of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid.
This pH-dependent charge is a critical consideration in drug development. The basic pyridine side chain (pKa₂ ≈ 5.2) means the molecule will be positively charged in the acidic environment of the stomach and early small intestine but will become increasingly neutral as it moves to the more alkaline environment of the lower intestine, affecting absorption and distribution.
Experimental Protocol: Basicity Determination by Potentiometric Titration
The pKa values of a multi-protic system like this are best determined experimentally via potentiometric titration. This self-validating method provides a precise characterization of the compound's basic properties.
Causality Behind Experimental Choices
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Analyte Preparation: The dihydrochloride salt is the ideal starting material as it ensures all ionizable groups are fully protonated, allowing for a clear titration curve from low to high pH.
-
Titrant: A strong, carbonate-free base (e.g., 0.1 M NaOH) is used to ensure sharp, well-defined equivalence points. Carbonate impurities can buffer the solution and obscure the results.
-
Instrumentation: A calibrated pH meter with a glass electrode provides accurate and continuous monitoring of the hydrogen ion activity as the titrant is added.
Step-by-Step Methodology
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Preparation: Accurately weigh ~0.1 mmol of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride and dissolve it in ~50 mL of deionized, degassed water.
-
System Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated combination pH electrode and a magnetic stir bar.
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Initial pH: Record the initial pH of the solution. It should be in the acidic range (typically pH < 2).
-
Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH is > 11 to ensure all three deprotonation events are observed.
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Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa values are determined from the resulting curve. The pKa is equal to the pH at the half-equivalence point for each buffering region. The equivalence points (inflection points) correspond to the complete deprotonation of the carboxyl, pyridinium, and α-ammonium groups, respectively. A first-derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence points with high precision.
Caption: Workflow for potentiometric determination of pKa values.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential to ensure user safety and maintain compound integrity.
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Hazard Profile: The compound is an irritant, causing potential skin, eye, and respiratory irritation.
-
Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid creating dust.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is a triprotic system whose acid-base characteristics are governed by three distinct pKa values corresponding to its carboxylic acid, pyridine side chain, and α-amino groups. Understanding these properties is fundamental for its effective use in peptide synthesis and as a scaffold in drug design. The pyridine nitrogen provides a key basic center that is protonated at physiological pH, influencing solubility, cell permeability, and receptor interactions. The protocols and data presented in this guide offer a robust framework for the characterization and application of this important synthetic building block.
References
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Star Republic. (n.d.). pKa values of amino acids. Star Republic: Guide for Biologists. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]
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Pearson+. (n.d.). Alanine has pKa values of 2.34 and 9.69. Study Prep. Retrieved from [Link]
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Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). L-Alanine. PubChem Compound Summary for CID 5950. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(3-Pyridyl)-L-alanine dihydrochloride. PubChem Compound Summary for CID 70701174. Retrieved from [Link]
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